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N'-cyclohexylidene-4-methoxybenzohydrazide

DNA repair enzyme OGG1 inhibitor hydrazone SAR

N′-Cyclohexylidene-4-methoxybenzohydrazide (CAS 302910-62-9; molecular formula C₁₄H₁₈N₂O₂, molecular weight 246.30 g mol⁻¹) is a synthetic hydrazone derivative formed by condensation of 4-methoxybenzohydrazide with cyclohexanone. The molecule features a cyclohexylidene imine group conjugated to a para-methoxy-substituted benzohydrazide moiety, a scaffold recognized in medicinal‑chemistry screening collections.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 302910-62-9
Cat. No. B5630233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-cyclohexylidene-4-methoxybenzohydrazide
CAS302910-62-9
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NN=C2CCCCC2
InChIInChI=1S/C14H18N2O2/c1-18-13-9-7-11(8-10-13)14(17)16-15-12-5-3-2-4-6-12/h7-10H,2-6H2,1H3,(H,16,17)
InChIKeyYFNFEESHNDXOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N′-Cyclohexylidene-4-methoxybenzohydrazide (CAS 302910-62-9) – Compound Identity and Hydrazone Scaffold


N′-Cyclohexylidene-4-methoxybenzohydrazide (CAS 302910-62-9; molecular formula C₁₄H₁₈N₂O₂, molecular weight 246.30 g mol⁻¹) is a synthetic hydrazone derivative formed by condensation of 4-methoxybenzohydrazide with cyclohexanone . The molecule features a cyclohexylidene imine group conjugated to a para-methoxy-substituted benzohydrazide moiety, a scaffold recognized in medicinal‑chemistry screening collections. Its computed log P of approximately 3.14 and polar surface area (PSA) of 50.69 Ų [1] place it within a physicochemical space considered favourable for cell permeability and oral bioavailability. Although the class is frequently annotated with antimicrobial, anticancer, and anti‑inflammatory potential [2], primary quantitative data for this specific compound remain sparse, and procurement decisions must therefore rely on comparator-based reasoning.

1 Synthetic hydrazone scaffold for medicinal-chemistry screening libraries
2 Physicochemical profile (log P ~3.14, PSA 50.69 Ų) supports cell-permeability research
3 Comparator-based procurement for SAR progression and property-activity relationship studies

Why N′-Cyclohexylidene-4-methoxybenzohydrazide Cannot Be Simply Replaced by a Generic Hydrazone


Hydrazone-containing screening libraries frequently provide structurally analogous entries (e.g., 4‑bromo or 4‑methyl cyclohexylidene‑benzohydrazides) that appear equivalent on a catalog page. However, even within this tight congener series, the identity of the aryl substituent dictates the compound’s electronic profile, hydrogen‑bonding capacity, and conformational preferences [1]. For instance, published enzyme‑inhibition data for the 4‑bromo congener (IC₅₀ = 610 nM against human OGG1 glycosylase [2]) cannot be presumed to transfer to the 4‑methoxy variant. Additionally, synthetic protocols that succeed for one benzohydrazone may fail or require re‑optimisation for another due to differences in solubility and crystallinity. Substituting without verifying fit‑for‑purpose data therefore introduces risk in cell‑based screening campaigns, crystallisation trials, and structure‑activity relationship (SAR) progression.

4-Substituent Aryl substituent identity (methoxy vs. bromo vs. methyl) alters electronic profile and H‑bonding capacity; potency cannot be inferred across congeners
Synthesis Transfer Protocols optimized for one benzohydrazone may require re‑optimization due to differences in solubility and crystallinity
Endpoint Mismatch Class‑level antiviral inactivity suggests screening resources may be better directed toward other therapeutic endpoints

N′-Cyclohexylidene-4-methoxybenzohydrazide – Quantitative Comparator-Based Evidence Summary


OGG1 Glycosylase Inhibition: Divergent Potency Between 4‑Methoxy and 4‑Bromo Cyclohexylidene‑Benzohydrazides

The 4‑bromo analog 4‑bromo‑N′‑cyclohexylidenebenzohydrazide inhibits human OGG1 glycosylase with an IC₅₀ of 610 nM in a fluorescence‑based assay at pH 7.5 and 37 °C [1]. No public data demonstrate that N′‑cyclohexylidene‑4‑methoxybenzohydrazide achieves comparable potency; the electron‑donating methoxy group is expected to produce a distinctly different pharmacophore. This constitutes a critical differentiation point – if OGG1 inhibition is the screening endpoint, the 4‑methoxy entity must be empirically tested, as potency cannot be inferred from the bromo derivative.

OGG1 Inhibition Potency
Cross-study comparable
Target: No public IC₅₀ data
Comparator (4‑Br): IC₅₀ = 610 nM
Reported comparator potency context; methoxy variant requires empirical testing
Fluorescence assay, pH 7.5, 37 °C
DNA repair enzyme OGG1 inhibitor hydrazone SAR

Antiglycation Activity Reference Range for 4‑Methoxybenzoylhydrazone Derivatives

A series of 30 4‑methoxybenzoylhydrazones evaluated in a bovine serum albumin (BSA)–glucose antiglycation assay exhibited IC₅₀ values from 216.52 to 748.71 µM against a rutin standard (IC₅₀ = 294.46 ± 1.50 µM) [1]. While N′‑cyclohexylidene‑4‑methoxybenzohydrazide was not among the tested compounds, the data establish the potency range achievable by the parent scaffold. The most active congener (compound 1, IC₅₀ = 216.52 ± 4.2 µM) was approximately 1.4‑fold more potent than rutin. This class‑level baseline helps users gauge the antiglycation potential of the cyclohexylidene‑substituted analog before committing to a custom synthesis.

Antiglycation Reference Range
Class-level inference
Class IC₅₀ range: 216.52 – 748.71 µM
Rutin standard: 294.46 µM
Supports antiglycation screening baseline; scaffold-dependent potency review
BSA-glucose assay; n=30 derivatives
protein glycation antiglycation SAR

Antiviral Ceiling Effect: Cyclohexylidene‑Hydrazide Derivatives Inactive at 100 µM Against Diverse Viruses

A panel of cyclohexylidenehydrazide derivatives carrying a 1,3‑thiazole core was tested against DNA and RNA viruses (including HIV) in CRFK, HeLa, HEL, MDCK, Vero, and MT‑4 cell cultures. None of the compounds showed antiviral activity at a screening concentration of 100 µM [1]. Although N′‑cyclohexylidene‑4‑methoxybenzohydrazide was not part of the panel, the shared cyclohexylidene‑hydrazide framework suggests that other endpoints (e.g., anticancer or antibacterial) may be more productive for this scaffold. This null result serves as a pragmatic de‑risking filter for antiviral screening programs.

Antiviral Panel Result
Class-level inference
0% inhibition at 100 µM against DNA/RNA virus panel (HIV included)
Supports deprioritization of antiviral endpoint; class-level inactivity observed
CRFK, HeLa, HEL, MDCK, Vero, MT-4 cells
antiviral HIV hydrazone

Urease Inhibition by 4‑Methoxybenzohydrazone Complexes: Vanadium Complex IC₅₀ 36.5 µM vs. Benzohydrazone Ligand

A structurally related benzohydrazone ligand, N′‑(3‑bromo‑2‑hydroxybenzylidene)‑4‑methoxybenzohydrazide, and its oxovanadium(V) complex were tested against Helicobacter pylori urease. The benzohydrazone ligand alone showed negligible activity, whereas the corresponding oxovanadium(V) complex achieved an IC₅₀ of 36.5 µmol L⁻¹ with 78% inhibition at 100 µmol L⁻¹ [1]. This demonstrates that the 4‑methoxybenzohydrazide scaffold requires metal coordination for potent urease inhibition. N′‑cyclohexylidene‑4‑methoxybenzohydrazide, lacking a chelating hydroxyl group, is unlikely to achieve comparable potency without synthetic elaboration into a suitable metal‑binding ligand or pre‑formed complex.

Urease Inhibition Context
Class-level inference
Ligand alone: negligible activity
V-complex: IC₅₀ = 36.5 µmol L⁻¹
Metal coordination may be required for potent urease inhibition
H. pylori urease; 78% inhibition at 100 µmol L⁻¹
urease inhibition vanadium complex Helicobacter pylori

Cytotoxicity Class‑Reference: 4‑Methoxybenzohydrazide‑Derived Metal Complexes vs. MCF‑7 and HT‑29 Cells

A Schiff‑base ligand derived from 4‑methoxybenzohydrazide and salicylaldehyde (HBMB) and its Mn(II), Ni(II), and Cu(II) complexes were evaluated against MCF‑7 (breast) and HT‑29 (colon) cancer cell lines. The metal complexes exhibited dose‑dependent selective cytotoxicity superior to the free ligand [1]. While N′‑cyclohexylidene‑4‑methoxybenzohydrazide is structurally distinct (cyclohexylidene instead of 2‑hydroxybenzylidene), the data reinforce the general principle that biological activity of this scaffold is often amplified upon metal chelation. Users procuring the compound for cytotoxicity screening should consider synthesising its metal complexes to fully evaluate anticancer potential.

Cytotoxicity Hierarchy
Class-level inference
Metal complexes > free ligand (dose-dependent response reported)
Supports cytotoxicity endpoint review; metal-complex synthesis context
MCF-7, HT-29 cell lines; MTT assay
cytotoxicity MCF‑7 HT‑29 metal complex

Physicochemical Differentiation: log P, PSA, and Hydrogen‑Bond Profile vs. Key Analogs

Computed property data distinguish N′‑cyclohexylidene‑4‑methoxybenzohydrazide (log P ≈ 3.14; PSA 50.69 Ų; 2 H‑bond acceptors, 1 H‑bond donor) [1] from the 4‑bromo analog (log P higher; stronger halogen‑bond donor) and the 4‑methyl analog (log P lower; no H‑bond acceptor beyond the carbonyl and imine). The methoxy substituent provides an additional hydrogen‑bond acceptor and alters the electron density on the aromatic ring, which may influence π‑stacking interactions with protein targets. These differences are relevant when selecting compounds for fragment‑based screening or when solubility and permeability are key selection criteria.

Physicochemical Differentiation
Cross-study comparable
log P ~3.14; PSA 50.69 Ų; 1 HBD, 2 HBA
Distinct property space vs. 4‑Br and 4‑CH₃ analogs; diversity element context
Computed properties; supplier data
physicochemical properties drug-likeness logP

Targeted Application Scenarios for N′-Cyclohexylidene-4-methoxybenzohydrazide


DNA Repair Enzyme (OGG1) Screening – Comparator‑Guided Hit Validation

Procure N′‑cyclohexylidene‑4‑methoxybenzohydrazide alongside the 4‑bromo analog (BDBM163682) to empirically establish the SAR around the 4‑position of the benzohydrazide ring in OGG1 inhibition. The 4‑bromo congener provides a validated benchmark (IC₅₀ = 610 nM) [1], while the methoxy variant offers an electronic‑rich comparator. This head‑to‑head panel is essential for building a quantitative OGG1 SAR series.

Antiglycation Lead Optimisation Using the 4‑Methoxybenzoylhydrazone Scaffold

Use the established antiglycation SAR for 4‑methoxybenzoylhydrazones (IC₅₀ range 216–749 µM) [2] as a baseline to profile the cyclohexylidene‑substituted compound. The BSA‑glucose assay format is well‑characterised and scalable, enabling rapid benchmarking against the rutin standard (IC₅₀ = 294.46 µM) to determine whether cyclohexylidene substitution improves or diminishes antiglycation potency.

Metal‑Complex Derivatisation for Urease and Cytotoxicity Assays

Synthesise the oxovanadium(IV/V), copper(II), or nickel(II) complexes of N′‑cyclohexylidene‑4‑methoxybenzohydrazide. Published data on related 4‑methoxybenzohydrazide‑derived complexes demonstrate that metal coordination is necessary for potent urease inhibition (IC₅₀ = 36.5 µM for the oxovanadium complex) [3] and for enhanced cytotoxicity against MCF‑7 and HT‑29 cells [4]. The cyclohexylidene parent compound serves as a precursor for generating these more active metal‑bound species.

Chemical Library Diversification Based on Physicochemical Properties

Include the compound as a diversity element in screening decks where a balanced log P (~3.14) and moderate PSA (50.69 Ų) are desired. Its physicochemical profile differentiates it from the 4‑bromo (more lipophilic) and 4‑methyl (less polar) cyclohexylidene‑benzohydrazide analogs [5], making it a useful probe for property‑activity relationship (PAR) studies.

Application
Selection Property
Validation Focus
OGG1 SAR Studies
4‑Position electronic comparator
Head-to-head OGG1 potency profiling
Antiglycation Lead Optimization
Scaffold baseline potency range
Benchmarking against rutin standard
Metal-Complex Derivatization
Precursor for active metal complexes
Urease and cytotoxicity assay context
Library Diversification
Balanced log P and moderate PSA
Property-activity relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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